molecular formula C19H14FN3O4 B12175972 6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one

6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B12175972
M. Wt: 367.3 g/mol
InChI Key: AAKHPQXXGSXNIJ-UHFFFAOYSA-N
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Description

6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the fluoro group and the benzoxazinone moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .

Scientific Research Applications

6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and the benzoxazinone moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(7-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one is unique due to the combination of the fluoroquinazolinone and benzoxazinone moieties in its structure. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H14FN3O4

Molecular Weight

367.3 g/mol

IUPAC Name

6-[2-(7-fluoro-4-oxoquinazolin-3-yl)acetyl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C19H14FN3O4/c1-22-15-6-11(2-5-17(15)27-9-18(22)25)16(24)8-23-10-21-14-7-12(20)3-4-13(14)19(23)26/h2-7,10H,8-9H2,1H3

InChI Key

AAKHPQXXGSXNIJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C=NC4=C(C3=O)C=CC(=C4)F

Origin of Product

United States

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